Pyracarbolid

Description

Propriétés

IUPAC Name |

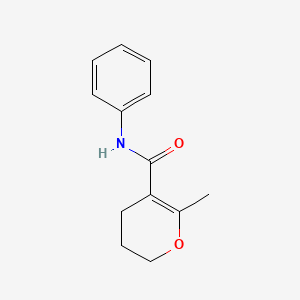

6-methyl-N-phenyl-3,4-dihydro-2H-pyran-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-10-12(8-5-9-16-10)13(15)14-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCALTGLHFLNGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCCO1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179432 | |

| Record name | 3,4-Dihydro-6-methyl-N-phenyl-2H-pyran-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24691-76-7 | |

| Record name | Pyracarbolid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24691-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyracarbolid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024691767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-6-methyl-N-phenyl-2H-pyran-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyracarbolid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRACARBOLID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H294Q38GAN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Pyracarbolid Fungicidal Action

Elucidation of Pyracarbolid's Biochemical Target: Succinate Dehydrogenase Inhibition

This compound, classified as an anilide fungicide, exerts its fungicidal effect by specifically inhibiting succinate dehydrogenase (SDH) nih.goveasychem.org. Succinate dehydrogenase is a vital enzyme, also known as Complex II, that plays a dual role in fungal cellular metabolism nih.govnih.govwikidata.org.

Succinate dehydrogenase (SDH) is an integral component of the mitochondrial electron transport chain (ETC), embedded within the inner mitochondrial membrane nih.govnih.govnih.govwikidata.org. This enzyme complex facilitates the transfer of electrons from succinate to ubiquinone (coenzyme Q) wikidata.orgnih.gov. SDH is composed of four distinct subunits: SDHA, SDHB, SDHC, and SDHD wikidata.org. The catalytic subunit, SDHA, oxidizes succinate to fumarate, generating FADH2. The electrons from FADH2 are then transferred to the iron-sulfur clusters located within the SDHB subunit, and subsequently to ubiquinone at the binding site formed by the SDHC and SDHD subunits fishersci.ca. This compound, as a succinate dehydrogenase inhibitor (SDHI), interferes with this critical electron transfer process by binding to the ubiquinone binding site (Q-site) of Complex II nih.govnih.govwikipedia.org. This binding prevents the reduction of ubiquinone, thereby disrupting the flow of electrons through the mitochondrial respiratory chain nih.govwikidata.org.

Interaction with the Mitochondrial Electron Transport Chain Complex II

Comparative Mechanistic Analysis with Other Carboxamide Fungicides

This compound belongs to the anilide subgroup of carboxamide fungicides nih.goveasychem.orgwikipedia.org. The fungicidal action of these compounds is consistently linked to their shared mechanism of inhibiting succinate dehydrogenase (SDH) nih.govwikipedia.orgnih.gov. Other notable carboxamide fungicides that operate via SDH inhibition include Boscalid, Bixafen, Furcarbanil, Methfuroxam, and Thifluzamide nih.govwikipedia.orgnih.govontosight.ainih.gov. The common mode of action among these compounds often leads to cross-resistance in fungal pathogens, where resistance to one carboxamide fungicide can confer resistance to others wikipedia.orgnih.govherts.ac.uk. This resistance typically arises from modifications in the target site proteins, specifically point or insertion/deletion mutations in the sdhB and sdhD genes, which encode subunits of the succinate dehydrogenase complex wikipedia.org.

Cellular and Subcellular Responses of Fungal Pathogens to this compound Exposure

Exposure to this compound elicits distinct cellular and subcellular responses in susceptible fungal pathogens. Studies on coffee leaf rust, for instance, demonstrated that this compound treatment resulted in a significant restriction of lesion size and an immediate reduction in the sporulating capacity of these lesions nih.gov. Treated leaves exhibited lesions that were notably smaller, often appearing roughly circular and sunken with pale brown 'pitted' margins, from which it was difficult to obtain viable spores nih.gov. Furthermore, this compound was observed to induce the defoliation of diseased leaves, contributing to disease control nih.gov. At a broader cellular level, the inhibition of succinate dehydrogenase by this compound impacts mitochondrial function, which can lead to alterations in the energetic metabolism of the fungal cell, potentially increasing mitochondrial superoxide levels due to electron leakage from the electron transport chain nih.gov. Fungal pathogens generally possess intricate mechanisms for sensing, neutralizing, and protecting themselves from reactive oxygen species (ROS) to survive host-generated oxidative bursts, indicating the importance of maintaining redox homeostasis for cell viability made-in-china.com.

Structure-activity Relationship Sar Studies and Analog Development

Fundamental Principles of Pyracarbolid's Structural Determinants for Fungicidal Potency

The core structure of this compound can be deconstructed into two primary moieties: the 3,4-dihydro-2H-pyran-5-carboxamide group and the N-phenyl (anilide) group. herts.ac.uk Both are critical determinants of its fungicidal potency.

The Carboxamide Linker: The amide bond (–C(=O)NH–) is a crucial linker that positions the two main parts of the molecule correctly within the binding pocket of the succinate dehydrogenase enzyme. This linker is a common feature in many SDHI fungicides and is involved in forming essential hydrogen bonds with amino acid residues in the enzyme's active site, anchoring the inhibitor in place. nih.gov

The N-Phenyl Ring: The phenyl ring attached to the amide nitrogen is another critical element. Modifications to this ring through the addition of various substituents can dramatically alter the fungicidal activity. SAR studies on related carboxamide fungicides have shown that the type, position, and electronic properties of substituents on this aromatic ring are pivotal. For example, in studies of analogous pyrazole carboxamides, the introduction of halogen atoms (like fluorine or chlorine) to the phenyl ring significantly influenced the bioactivity against various fungal pathogens. acs.org The position of the substituent is also a key factor; moving a chlorine atom from the 2-position to the 3- or 4-position on the phenyl ring can lead to a significant decrease in fungicidal potency against certain fungi. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used to predict the biological activity of chemical compounds based on their molecular structures. rivm.nlmst.dk These in silico models correlate physicochemical or structural descriptors of a series of molecules with their experimentally determined fungicidal potency (e.g., EC₅₀ values). mst.dk For a series of this compound analogues, a QSAR model would be developed to understand how specific properties influence fungicidal activity.

Key molecular descriptors used in such models include:

Hydrophobicity parameters: Such as the logarithm of the octanol-water partition coefficient (LogP), which indicates how the compound distributes between fatty (membrane) and aqueous environments.

Electronic parameters: Descriptors like Hammett constants, which quantify the electron-donating or electron-withdrawing effects of substituents on the phenyl ring.

Steric parameters: Such as molar refractivity or Taft steric parameters, which describe the size and shape of the molecule or its substituents.

By developing a statistically robust QSAR model, researchers can predict the fungicidal activity of newly designed, unsynthesized this compound analogues, thereby prioritizing the synthesis of compounds with the highest predicted potency and streamlining the discovery process. acs.org

The following interactive table illustrates a hypothetical dataset for a QSAR study on this compound analogues, showing how different structural properties might correlate with fungicidal activity.

Rational Design and Synthesis of this compound Derivatives for Enhanced Activity

Rational design involves using the knowledge gained from SAR and the target's structure to create new derivatives with improved properties. researchgate.net For this compound, this means synthesizing new molecules where parts of the structure, such as the N-phenyl ring, are systematically modified to enhance fungicidal activity.

Research on other SDHI fungicides provides a clear blueprint for this process. In one such study, a series of novel N'-phenyl-1,3,4-oxadiazole-2-carbohydrazide compounds were synthesized and tested. acs.org The findings demonstrated that specific substitutions on the phenyl ring were critical for potency. For instance, compounds with a 2-fluoro or 3-fluoro substituent on the phenyl ring showed excellent and broad-spectrum fungicidal activity. acs.org Conversely, introducing a strong electron-donating group like a methoxy group (-OCH₃) was found to be detrimental to the activity. acs.org

The following table presents fungicidal activity data for selected analogues from a study on related compounds, illustrating the impact of rational modifications on the phenyl ring against the fungus Gibberella zeae. acs.org This data exemplifies the principles that would guide the synthesis of this compound derivatives.

Computational Chemistry Approaches in this compound Structure-Activity Research

Computational chemistry offers powerful tools to investigate SAR at the atomic level. mtu.eduescholarship.org Techniques like molecular docking and quantum chemical calculations are used to model the interaction between a fungicide and its target enzyme. mdpi.com

Molecular docking simulations can predict the preferred orientation of this compound or its analogues within the binding site of the SDH enzyme. These models can reveal crucial interactions, such as:

Hydrogen Bonds: Identifying which amino acid residues in the enzyme form hydrogen bonds with the inhibitor's amide group.

Hydrophobic Interactions: Showing how the dihydropyran and phenyl rings fit into nonpolar pockets of the enzyme.

By visualizing these interactions, computational chemists can understand why certain derivatives are more potent than others. nih.govnih.gov This knowledge provides invaluable guidance for the rational design process, allowing for the in silico screening of virtual compound libraries to identify promising new structures before undertaking their costly and time-consuming chemical synthesis. biorxiv.org

Fungicide Resistance Dynamics and Management Strategies

Genetic and Molecular Mechanisms of Pyracarbolid Resistance in Fungal Populations

The primary mechanism for fungicide resistance often involves genetic modifications that alter the fungicide's target site. researchgate.netmdpi.com In the case of this compound and other carboxamide fungicides, this target is the succinate dehydrogenase enzyme.

Mutational Analysis of Succinate Dehydrogenase Gene in Resistant Strains

Resistance to SDHI (succinate dehydrogenase inhibitor) fungicides, the class to which this compound belongs, is frequently associated with point mutations in the genes encoding the subunits of the SDH enzyme, specifically SdhB, SdhC, and SdhD. nih.govplos.orgresearchgate.net These subunits form the ubiquinone binding site (Qp site) where the fungicide acts. plos.orgplos.org

Mutations in these genes can lead to amino acid substitutions that reduce the binding affinity of the fungicide to the enzyme, thereby conferring resistance. plos.orgmdpi.com For instance, research on other SDHI fungicides like boscalid has identified numerous mutations across the SdhB, SdhC, and SdhD subunits in resistant fungal strains. nih.govplos.org In the fungus Didymella tanaceti, mutations such as H277Y/R and I279V in SdhB, and S73P, G79R, H134R, H134Q, and S135R in SdhC have been linked to varying levels of resistance. nih.gov Similarly, in Pyrenophora teres and Zymoseptoria tritici, mutations like B-H277Y and C-T79N have been detected in SDHI-resistant isolates. researchgate.net Although direct studies on this compound are limited in recent literature, the principles of resistance through SDH gene mutation are well-established for the carboxamide class. wur.nlnih.gov

Table 1: Examples of SDH Gene Mutations Conferring Resistance to SDHI Fungicides

| Fungal Species | Fungicide | SDH Subunit | Amino Acid Substitution | Resistance Level | Reference |

|---|---|---|---|---|---|

| Didymella tanaceti | Boscalid | SdhB | I279V | Moderate | nih.gov |

| Didymella tanaceti | Boscalid | SdhC | H134R | Very High | nih.gov |

| Didymella tanaceti | Boscalid | SdhD | D112E | Moderate | nih.gov |

| Pyrenophora teres | SDHIs | SdhB | H277Y | - | researchgate.net |

| Zymoseptoria tritici | SDHIs | SdhC | T79N | - | researchgate.net |

| Botrytis cinerea | Boscalid | SdhB | H272R/Y | High | nih.gov |

Cross-Resistance Patterns within Carboxamide Fungicides

Cross-resistance occurs when a fungal strain that has developed resistance to one fungicide also exhibits resistance to other fungicides, typically those with the same mode of action. nzpps.orgfrac.info Within the carboxamide group, which includes this compound, positive cross-resistance is a significant concern. frac.infoufl.edu This means that a mutation in the SDH gene that confers resistance to one carboxamide is likely to confer resistance to others in the same group. ppqs.gov.infrac.info

However, the degree of cross-resistance can vary. Some mutations may provide broad-spectrum resistance to many carboxamides, while others might be more specific. wur.nlnih.gov For example, studies on Ustilago maydis and Aspergillus nidulans have shown that while some carboxin-resistant mutants are also resistant to this compound, exceptions exist, indicating complex cross-resistance patterns. wur.nl Research on Botrytis cinerea has identified multiple resistance phenotypes to carboxamides, with varied patterns of cross-resistance among different compounds. nih.gov It is crucial not to assume complete cross-resistance across the entire chemical group without specific testing. frac.info

Ecological and Evolutionary Aspects of Resistance Development

The development of fungicide resistance is an evolutionary process driven by the selection pressure exerted by the fungicide. wur.nl The emergence and spread of resistant strains within a fungal population are governed by ecological and evolutionary factors.

Population Dynamics of this compound-Resistant Fungi

The repeated application of a single-site fungicide like this compound selects for resistant individuals that may already exist at a low frequency in the fungal population or arise through new mutations. nzpps.orgslideshare.net Over time, the proportion of resistant strains increases, potentially leading to a failure of disease control. wur.nl The rate at which this occurs depends on several factors, including the initial frequency of resistance alleles, the intensity of fungicide use, and the fitness of the resistant strains. wur.nlrutgers.edu The spread of resistance is not always due to the clonal expansion of a few individuals; in some cases, multiple independent mutation events can lead to a high frequency of resistance in a population. nih.gov

Fitness Costs Associated with this compound Resistance

A resistance-conferring mutation can sometimes come with a "fitness cost," meaning the resistant strain is less competitive than the wild-type (sensitive) strain in the absence of the fungicide. nzpps.orgnih.gov This penalty can result from a less efficient target enzyme or other metabolic disadvantages. nih.gov If a significant fitness cost exists, the frequency of resistant strains may decline when the fungicide is not used, which can be a key element in resistance management. nzpps.orgrutgers.edu

However, fitness costs are not universal and can be influenced by environmental conditions. nih.gov Furthermore, pathogens can evolve compensatory mutations that alleviate the initial fitness cost, stabilizing resistance in the population even without continuous selection pressure. uwa.edu.au Studies on various fungicide-pathogen systems have shown variable results regarding fitness penalties, highlighting the need for specific research for each case. nih.govnih.gov

Research on Resistance Management Approaches for this compound

Given the risk of resistance development, strategies to manage and delay its onset are essential for prolonging the effective lifespan of fungicides like this compound. wur.nlcroplife.org.au

Effective resistance management aims to minimize the selection pressure for any single mode of action. croplife.org.aucroplife.org.au Key strategies include:

Alternation and Mixtures: Rotating or tank-mixing fungicides with different modes of action is a widely advocated strategy. rutgers.eduuwa.edu.au This approach reduces the likelihood that a fungus resistant to one active ingredient will survive treatment with another. rutgers.edu For this to be effective, the partner fungicides should not share cross-resistance. uwa.edu.au

Monitoring: Regular monitoring of fungal populations for shifts in sensitivity is crucial for early detection of resistance. mdpi.com Molecular tools can be used to detect known resistance mutations before control failures become widespread. slideshare.net

The debate between using mixtures versus alternations is ongoing, with models suggesting that if no fitness cost is associated with resistance, mixtures may not be significantly more effective than alternations at delaying resistance. rutgers.edu The success of any strategy depends on a thorough understanding of the specific pathogen's biology, the genetics of resistance, and the ecological context. wur.nluwa.edu.au

Theoretical Models for Delaying Resistance Onset

Several theoretical models have been proposed to delay the emergence of fungicide-resistant pathogen populations. These strategies are not mutually exclusive and are often most effective when used in combination. The primary goal is to reduce the selection pressure that favors the proliferation of resistant strains. frac.info

One of the most debated topics is whether it is more effective to use fungicides in mixtures (tank-mixing) or in rotation (alternation). rutgers.edu

Alternation/Rotation: This strategy involves the sequential use of fungicides with different modes of action. rutgers.edu The underlying concept is that the cyclic selection pressure will reduce the buildup of populations resistant to any single fungicide. rutgers.edu However, this model has been criticized, with some arguing its effectiveness is contingent on the resistant population having a "fitness cost" – a reduced ability to survive and reproduce in the absence of the fungicide it is resistant to. rutgers.edu

Mixtures: This approach involves the simultaneous application of two or more fungicides with different modes of action. rutgers.edu Theoretical and empirical modeling suggests that adding a partner fungicide (either a multi-site, low-risk fungicide or another single-site, high-risk one) to a high-risk fungicide reduces the rate of selection for resistance. rutgers.edu Mixtures can maintain effective disease control even when the dose of the high-risk fungicide is reduced, further lessening the selection pressure. rutgers.edu The principle of "redundant kill," where the mixture is effective against both susceptible and resistant strains, is considered a key mechanism by which mixtures outperform sequential applications in delaying resistance. nih.gov

Another innovative theoretical model is Negative Cross-Resistance (NCR) . This technique involves using multiple pesticides in a precise manner. purdue.edu The core of the NCR strategy is to identify a second biocide (fungicide, in this case) that is specifically lethal to the pests that have developed resistance to the first chemical. purdue.edu These two compounds would then be used together, either concurrently or in alternation, to prevent the resistant population from establishing itself. purdue.edu Proponents of this model suggest it could delay the onset of resistance for decades by creating a scenario where resistance to one compound confers susceptibility to the other. purdue.edu

The table below summarizes the core concepts of these theoretical models.

| Model | Core Concept | Primary Advantage | Key Consideration |

| Alternation/Rotation | Sequential use of fungicides with different modes of action. rutgers.edu | Reduces continuous selection pressure from a single fungicide class. | Effectiveness may depend on a fitness cost in the resistant pathogen. rutgers.edu |

| Mixtures | Simultaneous application of two or more fungicides with different modes of action. rutgers.edu | Reduces the rate of selection for resistance and can provide broader-spectrum control. rutgers.edu | Potential for chemical or biological antagonism between mixed compounds. annualreviews.org |

| Negative Cross-Resistance (NCR) | Using a second fungicide that specifically targets strains resistant to the first. purdue.edu | Can significantly prolong the effective lifespan of fungicides by making resistance a disadvantage. purdue.edu | Requires intensive screening to find suitable NCR partner compounds. purdue.edu |

Integration of this compound with Other Fungicidal Control Methods (Research Context)

This compound is an anilide fungicide belonging to the carboxamide group. herts.ac.ukwur.nl Research into its integration with other control methods has been shaped by its specific mode of action and the resulting cross-resistance patterns.

Carboxamide fungicides, including this compound, inhibit the succinic dehydrogenase enzyme complex in fungi. wur.nl Research has shown that fungal strains with mutations conferring resistance to one carboxamide, such as carboxin, often exhibit cross-resistance to other analogues like oxycarboxin and this compound. wur.nl However, this cross-resistance is not always complete. Studies on Botrytis cinerea, the fungus causing gray mold, identified various resistance phenotypes to carboxamides. While positive cross-resistance was generally observed between boscalid and other carboxamides, including this compound, the resistance factors varied. nih.gov This indicates a complex interaction at the target site and suggests that this compound's effectiveness can be influenced by pre-existing resistance to other carboxamides.

The table below shows research findings on the cross-resistance of this compound with another carboxamide fungicide in Botrytis cinerea.

| Fungicide | Fungal Species | Resistance Context | Research Finding |

| This compound | Botrytis cinerea | Cross-resistance with boscalid | Positive cross-resistance was recorded in most Carboxamide-Resistant (CarR) strains, though generally with low resistance factors (RFs). nih.gov |

| This compound | Ustilago maydis | Cross-resistance with carboxin | Strains with a mutation at the locus for carboxin resistance were also resistant to this compound. wur.nl |

Field and laboratory research provides further context for integrating this compound. A study on the control of oat leaf rust found that this compound, at the tested rates, provided inadequate rust control compared to other systemic fungicides like oxycarboxin and benodanil. cdnsciencepub.com Conversely, research in Sri Lanka on tea cultivation reported that this compound (marketed as Sicarol) provided very good control of blister blight disease. However, its widespread adoption was limited by its cost and availability at the time.

Environmental Fate and Persistence Research

Degradation Pathways of Pyracarbolid in Environmental Compartments

The breakdown of this compound in the environment can occur through processes initiated by sunlight (photolysis), water (hydrolysis), or living organisms (biotransformation). ufu.brfao.org These degradation pathways determine the persistence of the parent compound and lead to the formation of various transformation products.

A report by the National Institute for Public Health and the Environment (RIVM) in the Netherlands identified several potential degradation products of this compound, suggesting possible transformation pathways. rivm.nl

Table 1: Potential Degradation Products of this compound (Note: This table is interactive. Click on headers to sort.)

| Compound Name | Chemical Structure (SMILES) | Source |

|---|---|---|

| This compound | C(=O)(C1=C(C)OCCC1)Nc1ccccc1 | rivm.nl |

| 2-hydroxy-6-methyl-N-phenyl-3,4-dihydro-2H-pyran-5-carboxamide | C1(C)(O)C(O)CCCO1 | rivm.nl |

| 3,4-dihydro-6-methyl-2H-pyran-5-carboxylic acid | C(=O)(O)C1=C(C)OCCC1 | rivm.nl |

Abiotic degradation involves the chemical transformation of a substance without the involvement of microorganisms. For pesticides, the most significant abiotic processes are typically photolysis (degradation by light) and hydrolysis (reaction with water). ufu.brfao.org

Limited research is available on the specific abiotic degradation rates of this compound. However, one study investigated the photolytic stability of several carboxamide fungicides on the leaf surfaces of bean plants under sunlight. researchgate.net The stability of the fungicides increased in the following order: carboxin < furcarbanil ≤ cyclafuramid ≤ this compound < mebenil ≤ benodanil < oxycarboxin. This indicates that this compound is more stable to sunlight than carboxin, furcarbanil, and cyclafuramid, but less stable than mebenil, benodanil, and oxycarboxin under these conditions. researchgate.net The study found that after 40 hours of exposure to sunlight, the toxicity of this compound deposits on the leaves decreased by 83%, demonstrating that photolysis is a relevant degradation pathway on plant surfaces. researchgate.net

Biotransformation, particularly degradation by soil and water microorganisms, is a critical pathway for the dissipation of many pesticides. fao.orgdetsi.qld.gov.au This process involves enzymes produced by bacteria and fungi that break down complex organic molecules into simpler compounds. detsi.qld.gov.au

However, specific studies detailing the microbial degradation pathways, metabolic products, and degradation rates (e.g., DT50 in soil) for this compound could not be identified in the available literature. herts.ac.uk While aerobic and anaerobic soil metabolism studies are standard requirements for assessing pesticide fate, the results for this compound are not publicly documented. herts.ac.ukfao.org

Abiotic Transformation Processes (e.g., Photolysis, Hydrolysis)

Mobility and Distribution in Soil-Water Systems

The mobility of a pesticide in the soil-water environment determines its potential to move from the point of application into groundwater or surface water bodies. oregonstate.edu This is primarily governed by its tendency to adsorb to soil particles versus remaining dissolved in soil water. oregonstate.edu

The adsorption of a pesticide to soil is commonly quantified by the soil organic carbon-water partition coefficient (Koc). chemsafetypro.comecetoc.org A high Koc value indicates that the chemical binds strongly to soil and is therefore less mobile, while a low Koc value suggests higher mobility. chemsafetypro.com

According to the University of Hertfordshire's Pesticide Properties Database, key soil adsorption and desorption coefficients for this compound are not available. herts.ac.uk This lack of data prevents a standard assessment of its binding behavior in different soil types.

Table 2: this compound Soil Adsorption Data Availability (Note: This table is interactive. Click on headers to sort.)

| Parameter | Description | Value | Source |

|---|---|---|---|

| Koc (mL g⁻¹) | Organic carbon-water partition coefficient | No data available | herts.ac.uk |

| Kd (mL g⁻¹) | Soil-water partition coefficient | No data available | herts.ac.uk |

| Freundlich Kf (mL g⁻¹) | Freundlich adsorption coefficient | No data available | herts.ac.uk |

A pesticide's potential to leach into groundwater is often estimated using models that incorporate its persistence (half-life) and mobility (Koc). oregonstate.edu The Groundwater Ubiquity Score (GUS) is one such index, where values greater than 2.8 indicate a high potential to leach, values between 1.8 and 2.8 are transitional, and values less than 1.8 suggest a low leaching potential. mdpi.compic.int

Due to the absence of soil degradation and Koc data for this compound, its GUS leaching potential cannot be calculated. herts.ac.uk However, evidence from environmental monitoring provides insight into its real-world mobility. A 2024 study surveying antifungal agents in Portuguese surface and groundwater detected this compound in 15% of the groundwater samples analyzed, confirming that it can leach through the soil profile and reach groundwater under certain environmental conditions. mdpi.comresearchgate.net

Table 3: this compound Leaching and Groundwater Data (Note: This table is interactive. Click on headers to sort.)

| Parameter/Finding | Description | Value/Result | Source |

|---|---|---|---|

| GUS Index | Groundwater Ubiquity Score | Cannot be calculated | herts.ac.uk |

| Groundwater Detection | Frequency of detection in a Portuguese study | Detected in 15% of samples | mdpi.comresearchgate.net |

Adsorption and Desorption Characteristics in Various Soil Types

Bioaccumulation Potential in Environmental Biota

Bioaccumulation is the process by which a chemical is taken up by an organism from all routes of exposure (water, food, air, soil) and accumulates in its tissues to a concentration higher than that in the surrounding environment. epa.gov The potential for a chemical to bioaccumulate in aquatic organisms is often expressed by the bioconcentration factor (BCF). wikipedia.orgchemsafetypro.com

Specific experimental studies measuring the BCF or other bioaccumulation metrics for this compound were not found in the reviewed literature. herts.ac.uk The PubChem database reports a GHS classification for this compound as "Harmful to aquatic life with long lasting effects," which implies persistence in the aquatic environment and a potential for long-term exposure and effects, though it does not provide a quantitative measure of bioaccumulation. nih.gov

Table 4: this compound Bioaccumulation Data Availability (Note: This table is interactive. Click on headers to sort.)

| Parameter | Description | Value | Source |

|---|---|---|---|

| BCF | Bioconcentration Factor | No data available | herts.ac.uk |

| Log Kow | Octanol-Water Partition Coefficient | 2.1 | nih.gov |

| GHS Classification | Aquatic Hazard | Harmful to aquatic life with long lasting effects | nih.gov |

Long-Term Environmental Monitoring Studies of this compound Residues

As an older, now obsolete anilide fungicide, comprehensive and recent long-term environmental monitoring data for this compound are limited in publicly available scientific literature. wppdb.comherts.ac.uk Much of the contemporary environmental monitoring focuses on currently approved pesticides or those with more widespread historical use. However, some studies that screen for a wide range of fungicides have provided insight into its environmental occurrence.

Detailed Research Findings

A notable environmental survey conducted in Portugal between 2016 and 2019 investigated the presence of various antifungals, including this compound, in surface water and groundwater. researchgate.net The study utilized a passive sampling methodology combined with a high-resolution chromatographic system to detect a broad spectrum of compounds.

In this study, this compound was detected in surface water samples, indicating its potential to persist in the environment and be transported into aquatic systems. researchgate.net Specifically, it was identified in 2 out of 13 surface water sampling sites, resulting in a detection frequency of 15%. researchgate.net The fungicide was not, however, detected in the 3 groundwater samples that were part of the same study. researchgate.net This particular research provides valuable, albeit not exhaustive, qualitative data on the presence of this compound in a specific European watershed.

Other large-scale pesticide monitoring programs, such as a 2020 study of dam lakes in Turkey which included this compound in its list of 174 target analytes, did not report it as one of the dominantly detected pesticides in either water or sediment samples. scientificwebjournals.com The absence of detailed quantitative data, such as residue concentrations in soil or sediment over extended periods, highlights the gap in knowledge regarding the long-term environmental fate of this compound.

The following table summarizes the detection findings from the Portuguese environmental monitoring study. researchgate.net

Table 1: Detection Frequency of this compound in a Portuguese Environmental Survey (2016-2019)

| Environmental Matrix | Samples Analyzed | Samples with Detections | Detection Frequency (%) |

|---|---|---|---|

| Surface Water | 13 | 2 | 15% |

| Groundwater | 3 | 0 | 0% |

Data sourced from a 2024 study on antifungal presence in Portugal. researchgate.net

Table of Compounds

| Compound Name |

|---|

Efficacy and Systemic Properties Research

Investigations into Pyracarbolid's Protective and Eradicant Action Against Plant Diseases

This compound, classified as an anilide fungicide, exhibits both protective and eradicant properties, making it effective against a variety of fungal pathogens, including rusts and smuts tandfonline.comtandfonline.comeagri.orgslideshare.net. A notable application is its control of tea leaf blister blight, caused by Exobasidium vexans tandfonline.comtandfonline.com.

Research has demonstrated this compound's potent inhibitory effect on pathogen germination. It completely inhibited the germination of Exobasidium vexans basidiospores on agar plates at a concentration of 4 parts per million (ppm) tandfonline.comtandfonline.com. When applied to tea leaves, a concentration of 50 ppm of this compound achieved complete inhibition of basidiospore germination tandfonline.comtandfonline.com. This inhibitory concentration is lower than that observed for cuprous oxide, suggesting a potentially superior protective action under equivalent leaf deposition tandfonline.com.

Table 1: Inhibition of Exobasidium vexans Basidiospore Germination by this compound

| Application Medium | This compound Concentration (ppm) | Effect on Basidiospore Germination | Citation |

| Agar | 4 | Completely inhibited | tandfonline.comtandfonline.com |

| Tea Leaves | 50 | Completely inhibited | tandfonline.comtandfonline.com |

This compound's eradicant action is evident in its ability to control lesion development even after initial infection. For tea leaf blister blight, applying this compound at 500 ppm to leaves six days after inoculation almost completely controlled the development of sporulating blisters tandfonline.comtandfonline.com. Furthermore, a 1000 ppm application remained effective in controlling blister development even when applied nine days post-inoculation tandfonline.comtandfonline.com. When sprayed 3-4 days after inoculation or before the appearance of translucent spots, this compound at concentrations of 0.1%, 0.2%, and 0.4% killed the fungus in situ, largely preventing blister formation tandfonline.com. However, some inoculated leaves, particularly those treated four days after inoculation, could still develop small, non-sporulating yellow flecks that later became necrotic tandfonline.com.

In field trials, this compound demonstrated comparable or superior control of tea leaf blister blight compared to cuprous oxide. At a rate of 0.28 kg/ha , this compound provided significantly better control than a 50% cuprous oxide fungicide in one trial, and its effectiveness was not significantly different in two other trials tandfonline.comtandfonline.com. Importantly, at the concentrations required for effective field control, this compound was found to be safe for the host plant tandfonline.comtandfonline.com.

Table 2: this compound's Impact on Sporulating Blister Development in Tea Leaves (against Exobasidium vexans)

| This compound Concentration (ppm) | Application Timing (after inoculation) | Effect on Sporulating Blister Development | Citation |

| 500 | 6 days | Almost completely controlled | tandfonline.comtandfonline.com |

| 1000 | 9 days | Effective control | tandfonline.comtandfonline.com |

| 1000 | >9 days (potential) | Further investigation suggested | tandfonline.com |

Host plant responses to pathogen interactions are complex, involving multi-layered defense mechanisms, including inducible immune responses and intricate signaling networks frontiersin.org. As a systemic fungicide, this compound contributes to disease control by acting within the plant, thereby protecting new growth slideshare.net.

Studies on Pathogen Inhibition (e.g., Basidiospore Germination)

Systemic Uptake and Translocation within Host Plants

This compound is characterized as a systemic fungicide, meaning it is absorbed by the plant and translocated internally slideshare.netherts.ac.ukwppdb.com. This systemic action allows it to protect plant parts distant from the initial application site slideshare.netcabidigitallibrary.org.

Systemic fungicides like this compound can be absorbed by plants through both their root systems and foliage herts.ac.ukwppdb.com.

Root Absorption: The uptake of organic compounds by roots is generally a passive process, influenced by the compound's concentration in the surrounding solution and the plant's transpiration rate scispace.comannualreviews.org. Roots absorb substances less selectively than leaves, as compounds can pass relatively freely through cuticle-free, unsuberized cell walls scispace.com. Organic compounds typically enter roots with water, moving predominantly along the apoplast (the non-living system of cell walls and intercellular spaces) scispace.com. This absorption often occurs in two phases: an initial rapid diffusion into the root apoplast, followed by a slower accumulation within the root tissues scispace.com. Factors such as the compound's molecular weight, concentration, polarity, pH, temperature, and soil humidity can influence the rate of root absorption scispace.com.

Foliar Absorption: For foliar-applied substances, absorption involves movement from the leaf surface to the target site within the plant's cells iastate.edu. This process is primarily driven by simple diffusion, where the chemical moves from an area of high concentration (on the leaf surface) to an area of lower concentration (inside the leaf) iastate.edu. The leaf surface presents several barriers, including the outer waxy, lipophilic cuticle and the underlying hydrophilic cell wall, before reaching the lipophilic cell membrane iastate.edu. For effective absorption, the chemical must be capable of traversing both lipophilic and hydrophilic components of the leaf iastate.edu. Stomata, small pores on the leaf surface, can also serve as entry points for compounds scispace.comiastate.edu.

Once absorbed, systemic fungicides are translocated within the plant's vascular system, primarily through the xylem cabidigitallibrary.orgbayer.us.

Xylem Transport: The xylem vessels are responsible for transporting water and dissolved minerals, including xylem-mobile systemic fungicides, upwards and outwards from the roots to the shoots and leaves sprayers101.comresearchgate.net. This movement is driven by the transpiration stream sprayers101.comresearchgate.net. This compound, like most systemic fungicides, is primarily redistributed via the xylem cabidigitallibrary.orgsprayers101.com. This upward and outward movement through the xylem helps protect newly developing tissues from pathogen attack sprayers101.com.

Phloem Transport: The phloem system is responsible for the bidirectional transport of sugars and other nutrients throughout the plant, including from leaves (source) to roots and growing points (sinks) sprayers101.comresearchgate.net. Movement within the phloem is symplastic, occurring through the living parts of the plant, such as protoplasts and plasmodesmata, including the sieve cells annualreviews.org. While this compound is broadly described as systemic, specific detailed dynamics of its phloem transport are not extensively documented in the available literature. However, the general principles of phloem translocation apply to compounds that exhibit "true systemic" movement throughout the entire plant sprayers101.com.

Root and Foliar Absorption Mechanisms

Influence of Formulation Characteristics on this compound Bioavailability and Activity

Studies comparing different formulations of systemic fungicides, including this compound, for the control of diseases like oat leaf rust, have shown varying efficacies. Liquid formulations, such as emulsifiable concentrates (EC) and oil-dispersible (OD) formulations, generally demonstrated superior efficacy per unit of active ingredient compared to wettable powder (WP) formulations cdnsciencepub.com. This was indicated by lower effective dose (ED50) values for the liquid formulations, meaning a smaller amount of active ingredient was needed to achieve 50% disease control cdnsciencepub.com. The dose-response curves for WP formulations were also observed to be less steep, suggesting a less efficient response to increasing concentrations cdnsciencepub.com.

For instance, in field tests, an EC formulation of oxycarboxin and an OD formulation of benodanil provided better disease control, reduced lodging, and resulted in higher yields compared to their respective WP formulations cdnsciencepub.com. While this compound was also evaluated in these studies, it provided inadequate rust control and yield response at low rates in field tests, and ultra-low volume formulations were not effective in small plots cdnsciencepub.com. This highlights that the specific formulation can significantly impact the field performance and bioavailability of this compound, with certain types of formulations potentially limiting its activity cdnsciencepub.com.

Table 3: General Efficacy Trends of Fungicide Formulations (based on studies including this compound)

| Formulation Type | ED50 Value Trend (relative to others) | Dose-Response Curve Slope | Field Efficacy (per unit active ingredient) | Citation |

| Emulsifiable Concentrate (EC) | Lower | Steeper | Generally better | cdnsciencepub.com |

| Oil-Dispersible (OD) | Lower | Steeper | Generally better | cdnsciencepub.com |

| Wettable Powder (WP) | Higher | Less steep | Generally less effective | cdnsciencepub.com |

| Ultra-low Volume (ULV) | - | - | Not effective (for this compound at low rates) | cdnsciencepub.com |

The physicochemical properties of the spray dilution, including particle size and surface tension, along with their interaction with target leaves (e.g., contact angle, retention, crystallization), and the dissipation dynamics of the active ingredient, are crucial factors influencing the control efficacy of pesticide formulations nih.gov. These principles are broadly applicable to how this compound's formulation influences its absorption and activity within the plant cabidigitallibrary.org.

Field-Based Research Design and Methodologies for Efficacy Assessment

Field-based research is crucial for evaluating the practical efficacy of fungicides like this compound under diverse environmental conditions and against various plant pathogens. These studies are designed to mimic real-world agricultural scenarios, providing insights into a compound's performance beyond controlled laboratory or greenhouse settings. The methodologies employed often involve comparative trials against standard fungicides or untreated controls, with rigorous assessment of disease incidence, severity, and impact on crop parameters.

Tea Leaf Blister Blight (Exobasidium vexans)

Field trials were conducted to assess the effectiveness of this compound against tea leaf blister blight, caused by Exobasidium vexans, a significant disease in tea cultivation. These trials often compared this compound's performance against established fungicides such as cuprous oxide.

Research Design and Methodologies: Experiments were carried out in tea-growing regions, such as Sri Lanka, under natural disease pressure. The methodology involved applying this compound and comparative fungicides to designated plots. Disease control was evaluated by assessing the percentage of infected leaves or the development of sporulating blisters. In some trials, the mean infection in untreated plots exceeded 60%, providing a rigorous test for the treatments nih.gov.

Detailed Research Findings: this compound demonstrated varying levels of efficacy across different field trials. In one specific trial, this compound exhibited significantly superior control over a 50% cuprous oxide fungicide when applied at a rate of 0.28 kg/ha nih.goveasychem.org. In this particular experiment, the effectiveness of this compound was approximately 74% compared to the untreated control nih.gov. However, in two other field trials, its effectiveness was not significantly different from that of cuprous oxide nih.goveasychem.org. This compound was noted for its protective-cum-eradicant action and was considered as effective as, or slightly superior to, the best available copper fungicides for blister blight control, marking it as the first organic fungicide to achieve comparable efficacy to copper in multiple field trials nih.goveasychem.orgnih.gov.

Table 1: Comparative Efficacy of this compound Against Tea Leaf Blister Blight

| Treatment | Field Trial 1 (vs. Cuprous Oxide) | Field Trial 2 (vs. Cuprous Oxide) | Field Trial 3 (vs. Cuprous Oxide) | Effectiveness (Trial 1) |

| This compound | Significantly better control | Equally effective | Equally effective | ~74% |

| Cuprous Oxide (50%) | Standard control | Standard control | Standard control | - |

Coffee Leaf Rust (Hemileia vastatrix)

Field trials were also conducted to investigate the effects of this compound on coffee leaf rust, caused by Hemileia vastatrix, in regions like Kenya. These studies aimed to understand the fungicide's impact on disease development and host response under epidemic conditions.

Research Design and Methodologies: A randomized complete block design was employed in field experiments, typically involving four treatments applied to four replicated plots, each consisting of 16 coffee trees nih.gov. Fungicides were applied in water using knapsack sprayers. Disease assessment included recording the number of diseased leaves between specific nodes (e.g., nodes 1 to 5) and conducting detailed studies of lesion size on leaves at various intervals after spray application nih.gov. Experiments were sometimes initiated during mid-epidemic stages to evaluate the fungicide's effect under extreme disease pressure nih.gov.

Detailed Research Findings: this compound treatment led to a reduction in disease levels, primarily attributed to a defoliating action on already diseased old leaves nih.gov. Three weeks post-spray application, significant differences in the number of leaves showing infection were observed. This compound-treated plots recorded a mean of 47.75 diseased leaves between nodes 1 to 5, significantly lower than carbendazim (120.5), cuprous oxide (123.5), and non-sprayed controls (119.5) nih.gov. These differences were maintained throughout the experiment's duration nih.gov. Furthermore, this compound influenced lesion development; 60 days after the commencement of spraying, 71% of lesions on this compound-treated leaves were no more than 4 mm in diameter, contrasting with non-sprayed leaves where only 28% of lesions were in this size category and 59% ranged from 4 mm to 12 mm nih.gov. Very few lesions larger than 12 mm (3%) were observed on this compound-sprayed leaves, while 13% of lesions on non-sprayed leaves exceeded this size nih.gov.

Table 2: Mean Number of Diseased Leaves (Nodes 1-5) 3 Weeks Post-Application

| Treatment | Mean Diseased Leaves (Nodes 1-5) |

| This compound | 47.75 |

| Carbendazim | 120.5 |

| Cuprous Oxide | 123.5 |

| Non-sprayed | 119.5 |

Note: LSD (P=0.05) = 30.11 nih.gov

Table 3: Lesion Size Distribution on Coffee Leaves 60 Days Post-Application

| Lesion Size Category | This compound-Sprayed Leaves (%) | Non-Sprayed Leaves (%) |

| ≤ 4 mm diameter | 71 | 28 |

| 4 mm - 12 mm diameter | - | 59 |

| > 12 mm diameter | 3 | 13 |

Oat Leaf Rust (Puccinia coronata f. sp. avenae)

Field tests have also explored the efficacy of this compound against oat leaf rust, caused by Puccinia coronata f. sp. avenae, often in comparison with other systemic fungicides and various formulations.

Research Design and Methodologies: Field tests evaluated different formulations of systemic fungicides, including emulsifiable concentrates (EC), oil dispersibles (OD), wettable powders (WP), and ultralow volume (ULV) sprays nih.gov. Efficacy was assessed based on disease control, prevention of lodging, and impact on yield nih.gov.

Detailed Research Findings: In field tests, this compound, when applied at low rates, provided inadequate rust control and did not significantly improve yield nih.gov. While other fungicides like oxycarboxin and benodanil, particularly in EC and OD formulations, showed better disease control, reduced lodging, and increased yield per unit of active ingredient compared to their WP formulations, this compound's performance at low rates in field conditions was less effective for oat leaf rust control nih.gov.

Conclusion and Future Research Perspectives

Synthesis of Key Research Contributions on Pyracarbolid

This compound is a systemic anilide fungicide known for its inhibitory action on succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain of fungi. herts.ac.uk This mode of action places it within the carboxamide class of fungicides, which are recognized as specific-site inhibitors. wur.nlnih.gov Research has demonstrated its systemic nature, being absorbed by plants through both roots and leaves. herts.ac.uk

The understanding of cross-resistance within carboxamide fungicides is another key area of research. Studies have shown that fungal strains with mutations conferring resistance to carboxin, another SDHI, may also exhibit resistance to this compound. wur.nl However, interesting exceptions have been noted, indicating that the resistance profile is not always uniform across all carboxin analogues. wur.nl This highlights the complexity of resistance mechanisms at the molecular level. wur.nl

Identification of Remaining Research Gaps and Challenges

Despite the knowledge gained, significant research gaps and challenges remain in the study of this compound and related SDHI fungicides. A primary challenge is the continuous development of fungicide resistance in pathogen populations. wur.nlnumberanalytics.com While the general mechanism of SDHI resistance often involves mutations in the target Sdh genes, the specific mutations and their prevalence in various pathogen populations require ongoing surveillance and characterization. mdpi.com The ecological factors that influence the buildup of resistant pathogen populations in the field are also not fully understood and warrant further investigation. wur.nl

A significant gap exists in the comprehensive understanding of the environmental fate and non-target effects of many fungicides, including older compounds like this compound. mdpi.com While some studies have touched upon its effects, a deeper investigation into its persistence, degradation pathways, and potential impact on soil microbial communities and other non-target organisms is needed. mdpi.com Much of the existing research on pesticides has focused on insecticides, leaving a comparative knowledge gap for many fungicides. mdpi.com

Furthermore, the precise molecular interactions of this compound with the SDH enzyme complex, especially in resistant strains, could be more thoroughly elucidated. wur.nl Such studies are crucial for understanding the basis of its efficacy and the mechanisms by which resistance emerges. There is also a need for more research into the sublethal effects of fungicides, moving beyond simple mortality assessments to understand impacts on pathogen development, sporulation, and other life cycle stages. apsnet.orgnih.gov

Future Directions in this compound-Related Fungicide Research (e.g., Novel Analogues, Resistance Mitigation)

Future research on this compound and related fungicides will likely focus on several key areas, driven by the persistent challenge of fungicide resistance and the need for more sustainable disease management strategies. agriculturejournals.cz

Novel Analogues: The development of novel analogues of existing fungicides is a critical strategy to combat resistance. agriculturejournals.cz By modifying the chemical structure of compounds like this compound, researchers can aim to create new molecules that are effective against resistant pathogen strains. wur.nlacs.org This involves exploring different chemical substitutions to enhance binding to the target site, even in mutated forms of the SDH enzyme. The search for new fungicidal compounds with novel modes of action remains a high priority to provide alternatives for resistance management. agriculturejournals.cz

Resistance Mitigation Strategies: A major focus for the future is the development and implementation of robust resistance mitigation strategies. numberanalytics.comfrac.info This includes:

Fungicide Mixtures and Alternation: Using fungicides with different modes of action in mixtures or rotations is a cornerstone of resistance management. numberanalytics.comslideshare.net This reduces the selection pressure for resistance to any single mode of action.

Integrated Disease Management (IDM): Future research will continue to emphasize the integration of chemical controls with non-chemical methods, such as the use of resistant crop varieties and cultural practices that reduce disease pressure. afren.com.au

Monitoring and Forecasting: Enhanced monitoring for the emergence and spread of resistant strains is essential. wur.nl This information allows for timely adjustments to management recommendations to prevent widespread control failures.

The growing market for SDHI fungicides underscores the importance of ongoing research to ensure their long-term efficacy and sustainability in agriculture. businessresearchinsights.commordorintelligence.com Future work should aim to fill the identified research gaps to support the development of more effective and environmentally responsible disease control programs. mdpi.comagriculturejournals.cz

Q & A

Q. What are the key physicochemical properties of Pyracarbolid that influence its efficacy as a systemic fungicide?

this compound (C₁₃H₁₅NO₂) has a molecular weight of 217.26 g/mol, a LogP value of 2.1 (indicating moderate lipophilicity), and a polar surface area of 38.3 Ų. These properties affect its solubility, mobility in plant tissues, and bioavailability, which are critical for systemic uptake and antifungal activity. Researchers should prioritize solubility assays (e.g., in water and organic solvents) and membrane permeability studies to correlate these properties with fungicidal performance .

Q. What experimental methods are used to evaluate this compound’s toxicity to non-target aquatic organisms?

Standard ecotoxicological assays include acute toxicity tests (e.g., OECD Test No. 202 for Daphnia magna) and chronic exposure studies measuring LC₅₀/EC₅₀ values. This compound’s H412 classification (harmful to aquatic life with long-lasting effects) necessitates sediment-water partitioning experiments and biodegradability assessments using HPLC-MS to track environmental persistence .

Advanced Research Questions

Q. How can metabolomic approaches elucidate this compound’s mode of action in plant-pathogen systems?

Untargeted metabolomics via LC-QTOF-MS can identify metabolic perturbations in bean rust pathogens (e.g., Uromyces appendiculatus) post-exposure. Researchers should design time-course experiments to monitor changes in fungal lipid biosynthesis or ergosterol pathways, comparing treated vs. control groups. Pilot studies are critical to determine sample size and minimize inter-group variability in metabolite profiles .

Q. What methodological frameworks resolve contradictions in this compound’s reported soil half-life across studies?

Conflicting half-life data (e.g., due to soil type or microbial activity variations) require meta-analyses stratified by environmental covariates. Researchers should employ mixed-effects models to account for heterogeneity and validate findings through controlled microcosm experiments with standardized OECD 307 guidelines. Principal component analysis (PCA) can isolate key factors (e.g., organic matter content) driving degradation variability .

Q. How can this compound’s interaction with adjuvant compounds be optimized for enhanced antifungal activity?

Fractional factorial designs (FFD) are recommended to test synergistic effects with surfactants or nitrogen stabilizers. Response surface methodology (RSM) can model dose-response relationships, while confocal microscopy tracks compound localization in plant tissues. Include negative controls (adjuvant-only) to distinguish direct fungicidal effects from formulation-enhanced delivery .

Data Analysis & Experimental Design

Q. What statistical tools are appropriate for analyzing dose-response curves in this compound efficacy trials?

Probit or log-logistic regression (e.g., using R’s drc package) models dose-response relationships, estimating EC₅₀ values and slope parameters. For non-linear dynamics, Bayesian hierarchical models improve precision in small-sample studies. Ensure replicates are spatially randomized in greenhouse trials to mitigate confounding effects .

Q. How should researchers address batch variability in this compound synthesis for reproducibility?

Implement quality-by-design (QbD) principles using HPLC-UV purity checks (>98% by area) and NMR structural validation. Document synthetic routes (e.g., amidation of 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid with aniline) in detail, including solvent ratios, catalysts, and reaction times. Share raw spectral data via repositories like Zenodo for peer validation .

Ethical & Environmental Considerations

Q. What protocols ensure ethical use of this compound in field trials without exacerbating pathogen resistance?

Follow integrated pest management (IPM) principles: rotate this compound with fungicides of different modes of action (e.g., QoI inhibitors) and monitor resistance via PCR-based detection of fungal genetic mutations. Publish negative results (e.g., reduced efficacy over time) to inform resistance management frameworks .

Q. How can life-cycle assessment (LCA) models quantify this compound’s environmental footprint in agricultural systems?

Use SimaPro or OpenLCA software to model inputs (synthesis energy, packaging) and outputs (aquatic toxicity, soil residues). Incorporate region-specific data on application rates and rainfall patterns. Sensitivity analysis identifies hotspots (e.g., manufacturing solvents) for green chemistry optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.